molecular formula C20H25N3O2 B2888453 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705755-45-8

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No. B2888453
CAS RN: 1705755-45-8
M. Wt: 339.439
InChI Key: XOBCZCHGJIJYKE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as DMHEU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, oxidative stress, and inflammation. 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cancer cell growth. 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has also been shown to activate the Nrf2 signaling pathway, which is involved in the protection of cells from oxidative stress. Additionally, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation and pain. 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea in lab experiments is its potential therapeutic properties, which may lead to the development of new treatments for cancer, neurodegenerative diseases, and inflammatory diseases. However, one limitation of using 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research involving 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, including the development of more efficient synthesis methods, the optimization of its therapeutic properties, and the evaluation of its toxicity in vivo. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea and its potential applications in various fields of research.

Synthesis Methods

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can be synthesized through a multistep process involving the reaction of 3,4-dimethylaniline with ethyl 2-bromoacetate, followed by a series of reactions involving the use of sodium hydride, methyl isocyanate, and 1-methylindole-5-carboxylic acid. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In neuroprotection, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-7,10-11,19,24H,8-9,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBCZCHGJIJYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

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